molecular formula C24H29N3O2 B2715924 6-butyl-2,3-diisopropoxy-6H-indolo[2,3-b]quinoxaline CAS No. 374611-43-5

6-butyl-2,3-diisopropoxy-6H-indolo[2,3-b]quinoxaline

Cat. No. B2715924
CAS RN: 374611-43-5
M. Wt: 391.515
InChI Key: FBBZGXGFBQENQZ-UHFFFAOYSA-N
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Description

6-butyl-2,3-diisopropoxy-6H-indolo[2,3-b]quinoxaline is a derivative of 6H-indolo[2,3-b]quinoxaline, a planar fused heterocyclic compound . These compounds exhibit a wide range of interesting biological properties . They are similar in stereochemistry to a naturally occurring alkaloid ellipticine, which is a known antitumor agent . They are reported to show DNA duplex stabilization, anti-malarial, and anticancer activities .


Synthesis Analysis

The synthesis of 6H-indolo[2,3-b]quinoxaline derivatives involves a simple multi-step protocol starting from isatin . A series of new 2-(6H-indolo[2,3-b]quinoxalin-6-yl)-1-phenylethan-1-ones was synthesized by the reaction of various 6H-indolo[2,3-b]quinoxalines with 4-substituted 2-bromophenylethan-1-ones in a DMSO–K2CO3 system .


Molecular Structure Analysis

The structure of the 6H-indolo[2,3-b]quinoxaline derivatives was confirmed by IR, NMR, Mass and elemental analysis .


Chemical Reactions Analysis

These N-propargyl-6H-indolo[2,3-b]quinoxaline derivatives were subjected to cycloaddition with a series of substituted aromatic azides in the presence of CuI as a catalyst .


Physical And Chemical Properties Analysis

Highly active 6H-indolo[2,3-b]quinoxaline derivatives such as NCA0424, B-220 and 9-OH-B-220 have shown good binding affinity to DNA as evident from high thermal stability of compound-DNA complex .

Scientific Research Applications

Optoelectronic Devices

Indolo[2,3-b]quinoxaline derivatives, including “6-butyl-2,3-diisopropoxy-6H-indolo[2,3-b]quinoxaline”, are used in various optoelectronic devices . They serve as sensitizers, semiconductors, light-emitting materials, and sensor materials .

Medicinal Chemistry

The indolo[2,3-b]quinoxaline framework is a common structural motif in numerous biologically active compounds . These compounds exhibit antiviral, antitumor, and antidiabetic activity .

Synthesis Methods

The synthesis of indolo[2,3-b]quinoxaline derivatives has been a focus of research over the past decade . The majority of the approaches reported in the literature rely on transition-metal-catalyzed cross-coupling reactions and direct С–Н functionalization .

Cytotoxicity

A series of new 6H-indolo[2,3-b]quinoxaline derivatives have been synthesized and screened against lung (A-549), cervical (HeLa), and prostate (DU-145) human cancer cell lines to evaluate their cytotoxic effect .

DNA and Protein Interactions

6H-Indolo[2,3-b]quinoxaline represents an important class of DNA intercalating agents . These compounds are endowed with many pharmacological activities such as antiviral, cytotoxic, and multidrug resistant (MDR) modulating activities .

Reduction Potential and Solubility

Indoloquinoxaline derivatives have been evaluated for their reduction potential, H-cell cycling stability, and solubility . These properties are crucial for their applications in various fields.

Antiviral Properties

Some indole-fused quinoxaline compounds, including 6H-indolo[2,3-b]quinoxaline, are reported to possess antiviral properties . They are considered important DNA-intercalating agents with both antiviral and cytotoxic properties .

Antibiotic Activity

In view of their biological activity, there is a need to prepare more and more new compounds based on indolo[2,3-b]quinoxaline skeleton for evaluating their antibiotic activity .

Future Directions

Given their wide range of biological activities, there is a need to prepare more and more new compounds based on the 6H-indolo[2,3-b]quinoxaline skeleton for evaluating their antibiotic and cytotoxic activity . Future research could focus on exploring the potential of these compounds in treating various diseases, including cancer and viral infections .

properties

IUPAC Name

6-butyl-2,3-di(propan-2-yloxy)indolo[3,2-b]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O2/c1-6-7-12-27-20-11-9-8-10-17(20)23-24(27)26-19-14-22(29-16(4)5)21(28-15(2)3)13-18(19)25-23/h8-11,13-16H,6-7,12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBBZGXGFBQENQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=CC=CC=C2C3=NC4=CC(=C(C=C4N=C31)OC(C)C)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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